5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
Overview
Description
5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.10158513 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds with fluorine atoms and benzoxazinone moieties are often synthesized for their potential biological activities. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities. Their synthesis involves condensation reactions followed by evaluation against various bacterial and fungal strains, highlighting the importance of fluorine in enhancing antimicrobial efficacy (Desai, Joshi, & Rajpara, 2013).
Biological Activities
Antimicrobial Activity : Fluorinated compounds, like those discussed by Desai et al. (2013), exhibit significant antimicrobial properties. The presence of fluorine at specific positions on the benzoyl group is crucial for activity enhancement, indicating a potential research avenue for novel antimicrobial agents.
Anti-inflammatory and Analgesic Properties : Some compounds derived from similar structural frameworks have been explored for their anti-inflammatory and analgesic activities. The synthesis of novel heterocyclic compounds, starting from key fluorine-containing precursors, has led to the discovery of molecules with high COX-2 selectivity, offering a promising therapeutic avenue for the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicidal Activity : The exploration of fluorine-substituted compounds in the development of herbicides has shown that specific fluorinated moieties can lead to compounds with high efficacy against various weeds, demonstrating the potential of fluorine in agricultural chemical development (Huang et al., 2005).
Properties
IUPAC Name |
5-fluoro-3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-10-13-7-11(20)3-5-15(13)26-18(10)19(24)21-12-4-6-16-14(8-12)22(2)17(23)9-25-16/h3-8H,9H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURMSSCOMWQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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